Alcudacigib

PPARα Agonist sEH Inhibitor Cardiovascular Disease

Researchers requiring concurrent sEH blockade and PPARα engagement face significant variability with generic sEH inhibitors lacking PPARα activity. CUDA uniquely combines potent murine sEH inhibition (IC50=11.1 nM) with selective PPARα activation (6-fold induction in COS-7 cells) while leaving PPARδ/γ unchanged at ≤10 µM. • Murine sEH IC50: 11.1 nM | Human sEH IC50: 112 nM • Selective PPARα activation: 6-fold at 10 µM; no PPARδ/γ cross-activation • Ideal for cardiovascular/metabolic disease models requiring dual-pathway engagement

Molecular Formula C19H36N2O3
Molecular Weight 340.5 g/mol
CAS No. 479413-68-8
Cat. No. B1663029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcudacigib
CAS479413-68-8
Synonyms12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid
Molecular FormulaC19H36N2O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O
InChIInChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)
InChIKeyHPTJABJPZMULFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Alcudacigib (CUDA): Dual sEH Inhibitor and PPARα Activator


Alcudacigib (also referred to as CUDA; CAS 479413-68-8) is a small-molecule substituted urea derivative that acts as a potent inhibitor of soluble epoxide hydrolase (sEH) . It is distinguished by its additional ability to selectively activate peroxisome proliferator-activated receptor alpha (PPARα), a feature not shared by many sEH inhibitors lacking a carboxylic acid moiety [1]. This dual functionality positions CUDA as a unique tool compound for investigating the intersection of epoxyeicosatrienoic acid (EET) metabolism and lipid regulation in cardiovascular and metabolic disease models .

Alcudacigib (CUDA) Irreplaceability in Research


Generic substitution of sEH inhibitors is problematic due to significant variability in species-specific potency, PPAR isoform selectivity, and molecular target engagement profiles. CUDA exhibits a unique combination of potent murine sEH inhibition and robust, selective PPARα activation—a profile that diverges substantially from close structural analogs like AUDA or structurally distinct sEH inhibitors like TPPU [1]. Furthermore, the carboxylic acid group on CUDA, essential for its PPARα ligand activity, renders its pharmacokinetic and metabolic profile distinct, as it is subject to β-oxidation-mediated shortening, which alters both its sEH inhibitory potency and PPARα activation capacity over time [2]. Substituting CUDA with an alternative sEH inhibitor would therefore fundamentally alter the experimental outcomes in studies requiring concurrent sEH blockade and PPARα engagement .

Alcudacigib (CUDA) Quantitative Evidence


PPARα Activation vs. AUDA

In a direct head-to-head comparison under identical experimental conditions, CUDA demonstrated a two-fold higher maximal activation of PPARα compared to its structural analog AUDA [1]. This difference is critical for studies where robust PPARα engagement is a primary objective.

PPARα Agonist sEH Inhibitor Cardiovascular Disease

sEH Inhibitory Potency Across Species

CUDA demonstrates distinct species-dependent inhibitory potency compared to both AUDA and TPPU. While TPPU is significantly more potent on human sEH, CUDA displays greater potency on murine sEH relative to human sEH . This makes CUDA a more suitable choice for certain mouse models where human sEH potency is not the primary driver.

sEH Inhibition Species Selectivity Murine Model

Exclusive PPARα Activation

A critical differentiator for CUDA is its strict selectivity for the PPARα isoform. At a concentration that maximally activates PPARα (10 µM), CUDA exhibits no detectable activation of the related PPARδ or PPARγ isoforms [1]. This profile is identical to AUDA, but sharply contrasts with non-carboxylic acid sEH inhibitors which lack PPARα activity altogether.

PPARα Selectivity PPARδ/γ Off-Target Activity

Cellular EET Hydrolysis Blockade

In a cellular context, CUDA demonstrates high functional efficacy by blocking the conversion of 14,15-EET to its inactive diol metabolite, 14,15-DHET . This direct measurement of enzyme activity within living cells validates its on-target effect.

Cellular sEH Activity EET Metabolism Functional Assay

Alcudacigib (CUDA) Application Scenarios


In Vitro Dual sEH/PPARα Activation

CUDA is the compound of choice for experiments where the primary readout is PPARα-driven transcriptional activity in parallel with sEH inhibition. Its 6-fold induction of PPARα in transfected COS-7 cells provides a robust window for detecting pathway modulation, making it ideal for co-treatment studies with PPARα antagonists or siRNA knockdown to confirm mechanism of action [1].

Murine Cardiovascular and Metabolic Disease Models

Given its favorable potency on murine sEH (IC50 = 11.1 nM) , CUDA is a suitable tool for in vivo studies in mouse models of hypertension, atherosclerosis, and metabolic syndrome. Its dual sEH/PPARα action is particularly relevant for investigating the crosstalk between vascular inflammation and lipid homeostasis [1]. Researchers should note that no animal in vivo pharmacokinetic data for CUDA is currently available, requiring careful pilot dosing studies .

Selective PPARα Pathway Activation

For projects requiring a chemical probe that selectively activates PPARα while leaving PPARδ and PPARγ signaling unchanged, CUDA is an ideal candidate. Its inability to activate PPARδ or PPARγ at concentrations up to 10 µM ensures that experimental outcomes are not confounded by cross-activation of these related nuclear receptors, a common issue with less selective PPAR agonists [1].

Human vs. Rodent sEH Profiling

CUDA's species-divergent potency (11.1 nM on mouse vs. 112 nM on human sEH) makes it a valuable reference compound in panels of sEH inhibitors (e.g., alongside TPPU and AUDA) designed to assess species-specific translational pharmacology. This profiling is critical for interpreting preclinical efficacy data and predicting human dose requirements [1].

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